Tert-butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate
Description
Tert-butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a unique bicyclic structure comprising a seven-membered ring (containing sulfur at position 2) fused to a five-membered ring (containing nitrogen at position 8). The tert-butyl carboxylate group at position 8 acts as a protective moiety, commonly used in medicinal chemistry to enhance solubility and stability during synthesis . The 4-oxo group introduces a ketone functionality, influencing both reactivity and conformational flexibility. This compound is frequently employed as an intermediate in the synthesis of bioactive molecules, such as kinase inhibitors targeting fibrosis and renal dysfunction .
Properties
Molecular Formula |
C13H21NO3S |
|---|---|
Molecular Weight |
271.38 g/mol |
IUPAC Name |
tert-butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C13H21NO3S/c1-12(2,3)17-11(16)14-6-4-13(5-7-14)9-18-8-10(13)15/h4-9H2,1-3H3 |
InChI Key |
MHIQUDFMXHGEPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CSCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Core Spiroketone
Starting Material: 1,4-Dioxaspiro[4.5]decane-8-one or similar derivatives.
- Reagents: p-Methylsulfonylmethylisocyanitrile and potassium tert-butoxide.
- Solvent: Glycol dimethyl ether and ethanol mixture.
- Temperature: 0–20°C.
- Procedure: Nucleophilic addition of the sulfonylmethyl group to the spiroketone, followed by cyclization to form the core structure.
Introduction of the Thia (Sulfur) Group
Method: Nucleophilic substitution or thiolation at the appropriate position.
- Reagents: Thiolating agents such as thiourea or Lawesson’s reagent.
- Conditions: Reflux in toluene or acetonitrile, under inert atmosphere.
- Outcome: Formation of the thia-heterocyclic moiety integrated into the spiro framework.
Formation of the Azaspiro Ring
Reaction: Cyclization involving amine precursors and the heterocyclic intermediates.
- Reagents: Amine derivatives, possibly with protecting groups.
- Conditions: Basic or acidic catalysis, often under reflux in suitable solvents like methanol or dichloromethane.
- Note: The cyclization is optimized at around 50°C for approximately 6 hours.
Esterification and Final Functionalization
- Reagents: tert-Butyl dicarbonyl anhydride (Boc anhydride) for esterification.
- Conditions: Reaction in toluene or acetone, at 70°C for about 15 hours.
- Deprotection: Use of pyridinium p-toluenesulfonate (PPTS) in a mixed solvent of acetone and water to remove protecting groups, yielding the free carboxylate.
Reaction Conditions Summary Table
| Step | Solvent | Temperature | Time | Key Reagents | Purpose |
|---|---|---|---|---|---|
| 1 | Glycol dimethyl ether + ethanol | 0–20°C | 12 hours | p-Methylsulfonylmethylisocyanitrile, potassium tert-butoxide | Construct core spiroketone |
| 2 | Toluene | 0–20°C | 13 hours | Thiolating agents | Introduce sulfur atom |
| 3 | Methanol | 50°C | 6 hours | Amine derivatives, cyclization catalysts | Form azaspiro ring |
| 4 | Acetone + water | 70°C | 15 hours | Boc anhydride, PPTS | Esterification and deprotection |
Data Tables and Research Findings
Yield Optimization Insights
- Using an inert atmosphere (nitrogen or argon) during thiolation improves sulfur incorporation efficiency.
- Controlled temperature prevents side reactions such as over-oxidation or polymerization.
- Purification via chromatography or recrystallization ensures high purity suitable for pharmaceutical applications.
Scientific Perspectives and Industrial Relevance
Advantages of the Developed Method:
- Utilizes inexpensive, readily available raw materials.
- Compatible with large-scale synthesis.
- Achieves high overall yield (~50–70%) with minimal by-products.
- Employs environmentally benign solvents and reagents.
- Handling sulfur reagents requires safety precautions due to toxicity.
- Precise control of reaction parameters is necessary to prevent heteroatom oxidation.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thia ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Tert-butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of tert-butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Spirocyclic Compounds
Spirocyclic compounds are valued for their three-dimensional complexity, which enhances binding specificity in drug discovery. Below is a detailed comparison of the target compound with structurally related analogs:
2.1. Structural Variations
Key differences among analogs include:
- Heteroatom composition (S, O, or N).
- Position/number of oxo groups (e.g., 2-oxo, 3-oxo, 4-oxo).
- Additional substituents (e.g., fluorophenyl groups).
- Ring saturation (presence of double bonds).
Table 1: Structural Comparison of Selected Spirocyclic Compounds
| Compound Name | CAS Number | Molecular Formula | Heteroatoms | Oxo Position | Key Substituents | Molecular Weight |
|---|---|---|---|---|---|---|
| Tert-butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate | N/A | C₁₃H₂₁NO₃S | 1S, 1N | 4 | None | 283.38 g/mol |
| Tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate | 1158749-94-0 | C₁₄H₂₃N₂O₃ | 2N | 2 | None | 275.34 g/mol |
| Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate | 191805-29-5 | C₁₄H₂₃NO₃ | 1N | 1 | None | 255.34 g/mol |
| Tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | 1375303-54-0 | C₂₀H₂₆FN₂O₃ | 2N | 3 | 4-Fluorophenyl | 373.44 g/mol |
| Tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate | 1801766-35-7 | C₁₄H₂₁NO₃ | 1N | 4 | Double bond (C2-C3) | 251.33 g/mol |
| Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate | 240401-09-6 | C₁₃H₂₁NO₃ | 1O, 1N | None | None | 239.32 g/mol |
2.2. Functional Implications
- May influence metabolic stability . Oxygen (2-oxa): Increases polarity, improving aqueous solubility but reducing membrane permeability (e.g., CAS 240401-09-6) . Diazaspiro Systems: Additional nitrogen atoms (e.g., 2,8-diaza) introduce basicity, facilitating salt formation and hydrogen bonding in target interactions (e.g., CAS 1375303-54-0) .
- Oxo Group Positioning: 4-Oxo: Stabilizes the spirocyclic conformation via intramolecular hydrogen bonding, as seen in the target compound .
Substituent Effects :
Crystallographic and Structural Insights
Structural characterization of these compounds relies on tools like SHELX and ORTEP for X-ray crystallography . For example:
Biological Activity
Tert-butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which incorporates both sulfur and nitrogen atoms. The molecular formula of this compound is C14H23NO3S, with a molecular weight of approximately 285.4 g/mol. Its structural features include a tert-butyl ester group, a thia ring, and an azaspiro ring, contributing to its significance in synthetic organic chemistry and medicinal chemistry due to its diverse chemical properties and potential biological activities.
Enzyme Interactions
This compound has been shown to modulate enzyme activity, making it a valuable tool in biochemical research. Preliminary studies indicate that it may possess antimicrobial properties , suggesting potential therapeutic applications in treating various diseases. The compound's interactions with specific enzymes and receptors are under investigation to elucidate the mechanisms through which it exerts its biological effects .
Antimicrobial Properties
Research has indicated that this compound may exhibit antimicrobial activity against various pathogens. For instance, studies have highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as certain Gram-negative strains. The minimal inhibitory concentrations (MICs) observed for related compounds suggest a promising antibacterial profile, warranting further exploration into its therapeutic potential .
Structure-Activity Relationship (SAR)
The unique combination of sulfur and nitrogen within the spirocyclic framework of this compound imparts distinctive chemical reactivity and biological properties compared to structurally similar compounds. This has led to ongoing research focusing on the structure-activity relationship (SAR) to optimize its biological efficacy while minimizing toxicity .
Case Studies
- Inhibition of Bacterial Topoisomerases : A related study explored dual inhibitors of bacterial topoisomerases, demonstrating significant antibacterial activity against multidrug-resistant strains. While this study did not directly test this compound, it highlights the potential for compounds with similar structural features to exhibit potent biological activity against critical bacterial targets .
- Protein-Ligand Binding Studies : Investigations into the binding affinity of this compound with specific proteins have shown promising results, indicating that it may effectively modulate protein functions through competitive inhibition or allosteric modulation .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | C14H23NO3 | Contains an oxa ring instead of thia |
| Tert-butyl 4-oxo-8-azaspiro[4.5]decane-8-carboxylate | C14H23NO3 | Lacks the thia component |
| Tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate | C14H23N2O3 | Contains two nitrogen atoms in the spirocyclic structure |
The distinctiveness of this compound lies in its combination of sulfur and nitrogen within its spirocyclic framework, which enhances its chemical reactivity and biological properties compared to similar compounds.
Q & A
Q. Table 1: Structural Analogs and Key Modifications
| Compound | Modification | Bioactivity Impact |
|---|---|---|
| 2-Benzyl-8-oxa derivative | Oxa substitution | Improved metabolic stability |
| 4-Fluorophenyl derivative | Electrophilic substituent | Enhanced enzyme inhibition |
Basic Question: What are the solubility and storage guidelines for this compound?
Answer:
- Solubility : Soluble in DMSO (10 mM), dichloromethane, and THF. Use co-solvents (e.g., PEG-400) for aqueous formulations .
- Storage : Store at 2–8°C under argon to prevent Boc deprotection. Lyophilization extends stability to >2 years .
Advanced Question: How to mitigate hazards during handling, and what PPE is recommended?
Answer:
- Hazards : Skin irritation (GHS Category 2), acute toxicity (oral/inhalation Category 4) .
- PPE : Nitrile gloves, ANSI-approved goggles, and N95 respirators during powder handling .
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced Question: What computational methods predict the compound’s reactivity in novel reactions?
Answer:
- DFT calculations : Model transition states for nucleophilic attacks at the keto group .
- Molecular docking : Predict binding modes with targets (e.g., proteases) using AutoDock Vina .
- Retrosynthetic tools : AI platforms (e.g., ICSynth) propose alternative synthetic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
